molecular formula C15H11N5O4S B5248767 3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B5248767
M. Wt: 357.3 g/mol
InChI Key: NTXFPOMVERXHTG-UHFFFAOYSA-N
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Description

3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core, a nitro-furyl group, and a methylsulfanyl substituent. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzoxazepine core.

    Introduction of the Nitro-Furyl Group: The nitro-furyl group is introduced through a nitration reaction, using reagents such as nitric acid or a nitrating mixture.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a substitution reaction, often using methylthiol or a related reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents, such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The nitro-furyl group is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes, disruption of cellular processes, and induction of cell death. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with similar compounds, such as:

    4-Methyl-3-(methylsulfonyl)-5-(5-nitro-2-furyl)-4H-1,2,4-triazole: This compound shares the nitro-furyl and methylsulfanyl groups but has a different core structure.

    3-(2-Methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole: Similar in having the methylsulfanyl group but differs in the aromatic substituent and core structure.

    4-Benzyl-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole: Contains the methylsulfanyl group and a benzyl substituent, differing in the core structure and other substituents.

Properties

IUPAC Name

3-methylsulfanyl-6-(5-nitrofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4S/c1-25-15-17-14-12(18-19-15)8-4-2-3-5-9(8)16-13(24-14)10-6-7-11(23-10)20(21)22/h2-7,13,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXFPOMVERXHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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